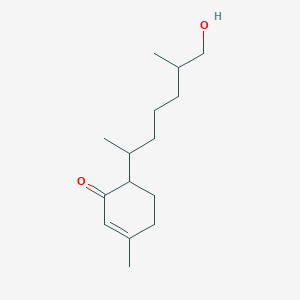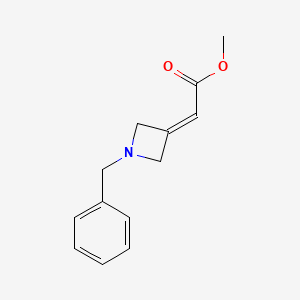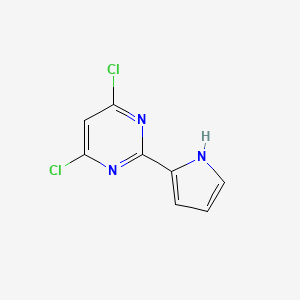
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with pyrrole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Pyrrolinones and pyrrolidines.
Coupling Reactions:
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine: Similar in structure but with different substituents at the pyrimidine ring.
4,6-Dimethyl-2-mercaptopyrimidine: Contains methyl and mercapto groups instead of chlorine and pyrrole.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine and pyrrole rings but differ in their substitution patterns.
Uniqueness
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89508-42-9 |
|---|---|
Fórmula molecular |
C8H5Cl2N3 |
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(1H-pyrrol-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5/h1-4,11H |
Clave InChI |
WNOHZDMRLOTPJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


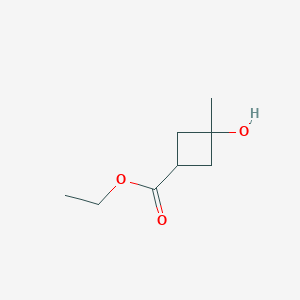
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
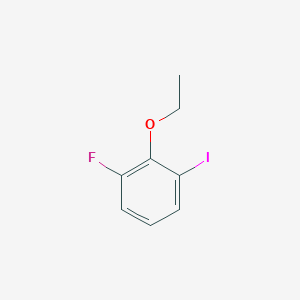
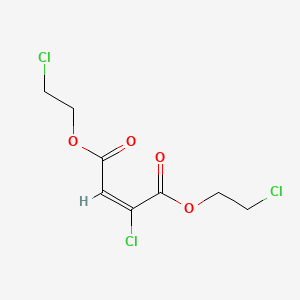
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
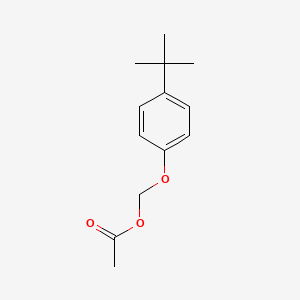
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
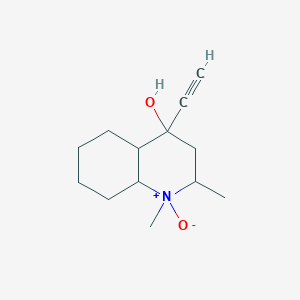
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)
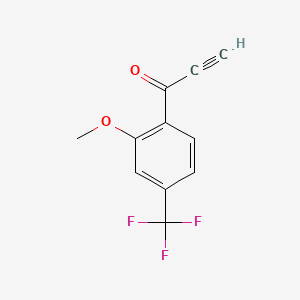
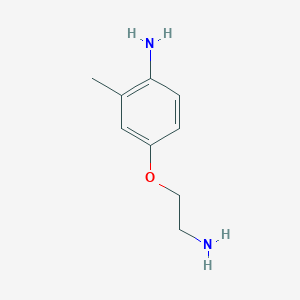
![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)
